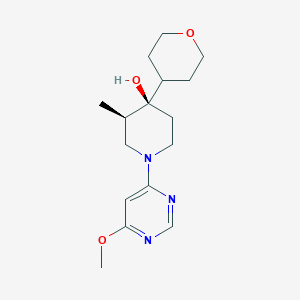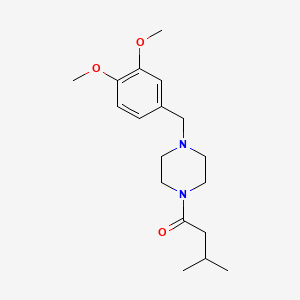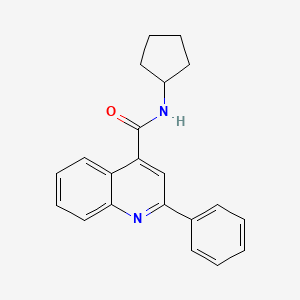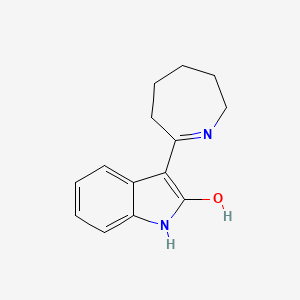![molecular formula C17H22N2O2 B5689215 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one, also known as MMPI, is a synthetic compound that belongs to the family of chromenone derivatives. MMPI has been the subject of extensive scientific research due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one exerts its pharmacological effects by inhibiting the activity of various enzymes such as matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. This compound also inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects such as anti-tumor activity, anti-inflammatory activity, and neuroprotective activity. It has also been shown to improve memory and learning in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one in lab experiments include its potent pharmacological activity, its ability to inhibit various enzymes, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Development of more potent and selective this compound analogs for therapeutic applications.
3. Studies to determine the mechanism of action of this compound in various diseases.
4. Evaluation of the potential of this compound as a diagnostic tool for various diseases.
5. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It exhibits potent pharmacological activity and has been shown to inhibit various enzymes involved in disease pathogenesis. However, further studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one involves the reaction of 4-hydroxycoumarin with N-methylpiperidine and formaldehyde in the presence of a catalyst. The resulting product is purified using various chromatography techniques.
Scientific Research Applications
3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines and animal models. This compound has also been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease.
properties
IUPAC Name |
3-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18-9-7-14(8-10-18)19(2)11-13-12-21-16-6-4-3-5-15(16)17(13)20/h3-6,12,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQSBEJGLMVCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S*,5R*)-3-isonicotinoyl-6-[3-(2-thienyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5689142.png)

![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5689171.png)


![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![{3-(2-methoxyethyl)-1-[(5-propyl-3-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5689205.png)

![N,N-dimethyl-5-({[4-(trifluoromethyl)pyrimidin-2-yl]amino}methyl)-2-furamide](/img/structure/B5689226.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)